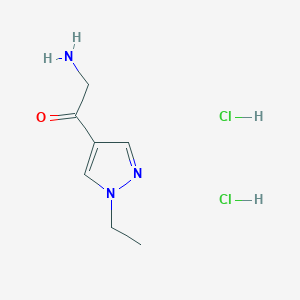

1-(1-etil-1H-pirazol-4-il)-2-aminoetan-1-ona dihidrocloruro

Descripción general

Descripción

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacológica

Este compuesto, con su núcleo de imidazol, es un valioso sintón en el desarrollo de fármacos. Los derivados del imidazol exhiben una amplia gama de actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas y antivirales . La estructura del compuesto es propicia para modificaciones que pueden mejorar estas propiedades, convirtiéndolo en un tema significativo para estudios farmacológicos.

Desarrollo de Agentes Antimicrobianos

Debido a su similitud estructural con medicamentos que contienen imidazol como el metronidazol, este compuesto se estudia por su potencial como agente antimicrobiano. Su eficacia contra una variedad de patógenos es un área clave de investigación, particularmente frente al aumento de la resistencia a los antibióticos .

Terapéutica contra el Cáncer

Los compuestos con un anillo de imidazol, como este, a menudo se exploran por sus propiedades antitumorales. La investigación sobre derivados de este compuesto podría conducir al desarrollo de nuevos fármacos contra el cáncer con mejor eficacia y menos efectos secundarios .

Síntesis Química

El compuesto sirve como intermedio en la síntesis de moléculas más complejas. Su reactividad y estabilidad en diversas condiciones se estudian para optimizar las vías de síntesis para la producción a escala industrial .

Estudios Bioquímicos

Los investigadores utilizan este compuesto para estudiar las vías bioquímicas y las interacciones enzimáticas. Su capacidad para unirse a diversas enzimas y receptores puede arrojar luz sobre los mecanismos de acción de moléculas biológicas relacionadas .

Investigación Neurológica

Los derivados del imidazol son conocidos por cruzar la barrera hematoencefálica, lo que los hace adecuados para estudios neurológicos. Este compuesto podría utilizarse para desarrollar fármacos dirigidos a trastornos del sistema nervioso central .

Biología Molecular

En biología molecular, este compuesto podría utilizarse como bloque de construcción para crear análogos de ADN o ARN, que pueden utilizarse en estudios de expresión genética o como parte de nuevas estrategias terapéuticas .

Ciencia de los Materiales

Las propiedades químicas únicas del compuesto lo convierten en un candidato para crear nuevos materiales con características específicas deseadas, como la conductividad o la reactividad, que podrían tener aplicaciones en electrónica o nanotecnología .

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

It’s worth noting that compounds with similar structures have been found to exhibit a broad range of chemical and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride. For instance, it’s known that the compound is stable at room temperature . It may irritate the eyes, skin, and respiratory tract, and should be handled with care .

Análisis Bioquímico

Biochemical Properties

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. Additionally, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can interact with proteins and other biomolecules, potentially altering their conformation and function .

Cellular Effects

The effects of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By modulating kinase activity, it can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. The degradation products of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride may also have biological activity, which needs to be considered in long-term experiments .

Metabolic Pathways

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux within cells, potentially altering the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect its own stability and activity within the cellular environment .

Transport and Distribution

The transport and distribution of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .

Propiedades

IUPAC Name |

2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHOUDZNSFYGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

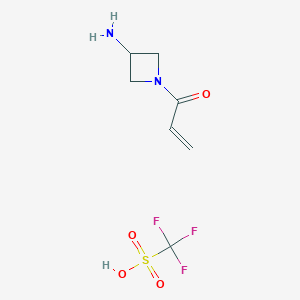

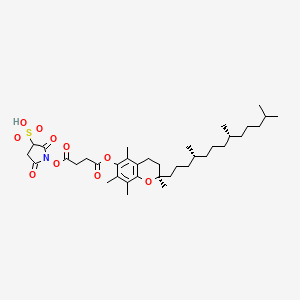

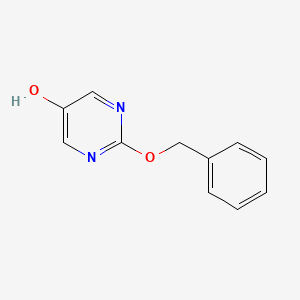

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)

![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)